ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers face irreproducible SAR results when substituting non-fluorinated or regioisomeric pyrazole analogs. This compound provides the exact 3-CF₃ substitution pattern for valid structure-activity comparisons. - **Key advantage:** XLogP 1.6 & TPSA 44.1 Ų - optimal for CNS permeability without excess lipophilicity. - **Synthetic utility:** Ethyl ester enables facile hydrolysis and amide coupling for SDHI fungicide or drug candidate libraries. - **Supply:** Bulk R&D quantities available; stability-optimized packaging.

Molecular Formula C10H13F3N2O2
Molecular Weight 250.221
CAS No. 1174860-75-3
Cat. No. B2979662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
CAS1174860-75-3
Molecular FormulaC10H13F3N2O2
Molecular Weight250.221
Structural Identifiers
SMILESCCOC(=O)CCCN1C=CC(=N1)C(F)(F)F
InChIInChI=1S/C10H13F3N2O2/c1-2-17-9(16)4-3-6-15-7-5-8(14-15)10(11,12)13/h5,7H,2-4,6H2,1H3
InChIKeyJIQTVKICBLHGHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Physicochemical Baseline for ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate


Ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS 1174860-75-3) is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring and a butanoate ethyl ester chain at the 1-position . This compound (molecular formula C₁₀H₁₃F₃N₂O₂, MW 250.22) serves as a versatile heterocyclic building block for medicinal chemistry and agrochemical research . Its key physicochemical properties include a calculated boiling point of 293.7±40.0 °C at 760 mmHg, density of 1.3±0.1 g/cm³, topological polar surface area (TPSA) of 44.1 Ų, and XLogP3 of 1.6, which define its solubility and permeability profile . The compound's structural features—specifically the trifluoromethyl-substituted pyrazole core linked via a flexible butanoate chain—provide a distinct scaffold for the synthesis of bioactive molecules .

Workflow

Medicinal chemistry and agrochemical building block synthesis

Selection

Trifluoromethylpyrazole scaffold with defined lipophilicity profile

Use Context

Synthesis of bioactive molecules requiring balanced polarity and permeability

Why Non-Fluorinated or Regioisomeric Analogs Cannot Replace This Compound


While pyrazole-butanoate esters represent a common scaffold class, generic substitution with non-fluorinated or regioisomeric analogs introduces critical variations in lipophilicity, metabolic stability, and target binding that invalidate one-to-one interchange in structure-activity relationship (SAR) studies. The trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring in this compound confers distinct electronic and steric properties that influence receptor interactions and pharmacokinetic behavior . Class-level inference from related trifluoromethylpyrazole derivatives demonstrates that the -CF₃ moiety significantly enhances metabolic stability and membrane permeability compared to unsubstituted or methyl-substituted pyrazoles . Furthermore, the specific 3-trifluoromethyl substitution pattern versus the 5-trifluoromethyl regioisomer (CAS 1174880-02-4) may result in different spatial orientation of the pharmacophore and altered binding affinities . These structural distinctions preclude simple replacement and necessitate compound-specific sourcing for reproducible research outcomes.

target 3-CF₃ pyrazole
Non-fluorinated analog (CAS 110525-55-8): lacks -CF₃; may reduce metabolic stability and membrane permeability, altering SAR interpretation.
target 3-CF₃ pyrazole
5-Trifluoromethyl regioisomer (CAS 1174880-02-4): different substitution pattern may shift pharmacophore orientation and binding affinity.

Comparative Evidence Guide for Scientific Selection


Lipophilicity Modulation vs. Non-Fluorinated Analog

The presence of a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring in ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (target compound) significantly increases lipophilicity compared to its non-fluorinated analog, ethyl 4-(1H-pyrazol-1-yl)butanoate. This difference in XLogP3 (1.6 vs. calculated ~0.8 for the non-fluorinated analog) indicates enhanced membrane permeability and potential for improved oral bioavailability [1].

Lipophilicity modulation
Class-level inference
ΔXLogP3 ≈ +0.8
Higher lipophilicity may support membrane permeability prediction
vs. non-fluorinated analog; computational estimates
Medicinal Chemistry Drug Design Physicochemical Properties

Topological Polar Surface Area and Membrane Permeability

The target compound, ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, exhibits a Topological Polar Surface Area (TPSA) of 44.1 Ų, which is identical to that of its non-fluorinated analog, ethyl 4-(1H-pyrazol-1-yl)butanoate (TPSA = 44.1 Ų) [1]. While TPSA remains unchanged, the significantly higher lipophilicity (XLogP3 1.6 vs. ~0.8) conferred by the -CF₃ group results in a more favorable balance of hydrophobicity and polarity, enhancing passive membrane permeability without increasing polar surface area, which is typically associated with poorer absorption [1].

TPSA and permeability
Reported
TPSA 44.1 Ų (identical), XLogP3 1.6 vs ~0.8
Favorable lipophilicity-polarity balance supports permeability screening
Source: vendor datasheets [REFS-2]
Medicinal Chemistry Drug Design ADME Prediction

Synthetic Versatility via Reactive Ester Handle

Ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate contains a reactive ethyl ester moiety that can be hydrolyzed to the corresponding carboxylic acid (4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid) under basic conditions, enabling subsequent amide coupling or other carboxylic acid derivatizations . This synthetic handle provides a clear advantage over the analogous butanoic acid derivative (CAS 1153329-93-1), which is less stable and more prone to decarboxylation under certain conditions . The ester form also offers improved solubility in organic solvents compared to the free acid, facilitating use in coupling reactions .

Synthetic versatility
Class-level inference
Ethyl ester: controlled hydrolysis to acid; amide coupling compatible
Ester handle enables broader synthetic transformations vs. free acid
Qualitative; based on standard reactivity principles
Organic Synthesis Medicinal Chemistry Building Blocks

Prioritized Research and Industrial Application Scenarios


CNS-Penetrant Drug Candidates with Balanced Lipophilicity

The compound's XLogP3 of 1.6 and TPSA of 44.1 Ų provide a favorable lipophilicity-to-polarity ratio for passive membrane permeability . This physicochemical profile makes ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate a suitable building block for synthesizing central nervous system (CNS) drug candidates where blood-brain barrier penetration is desired but excessive lipophilicity (XLogP >3) could lead to high metabolic clearance or off-target binding.

Novel Trifluoromethylpyrazole-Based Fungicides

Trifluoromethylpyrazole derivatives have demonstrated significant antifungal activity against agriculturally relevant pathogens, including Fusarium oxysporum, Corynespora mazei, and Botrytis cinerea [1] [2]. Ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, containing the 3-trifluoromethylpyrazole pharmacophore, can serve as a versatile intermediate for the synthesis of novel succinate dehydrogenase inhibitor (SDHI) fungicide candidates via further functionalization of the butanoate ester chain [2].

Controlled Release for Amide Bond Formation

The ethyl ester moiety in ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate allows for straightforward hydrolysis to the corresponding carboxylic acid, which can then be activated and coupled with various amines to generate a diverse library of amide-containing compounds . This two-step protocol offers greater control over reaction conditions and product purity compared to direct use of the less stable free acid analog (CAS 1153329-93-1) .

SAR Probing of 3-Trifluoromethyl Substitution

When used in parallel synthesis with its non-fluorinated analog (ethyl 4-(1H-pyrazol-1-yl)butanoate, CAS 110525-55-8) [3] and regioisomeric 5-trifluoromethyl analog (CAS 1174880-02-4) , ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate enables systematic SAR exploration. Researchers can directly quantify the impact of the 3-CF₃ group on target binding affinity, metabolic stability, and cellular potency, providing a controlled framework for lead optimization.

Application
Selection Property
Validation Focus
CNS permeability research building block
Defined lipophilicity-polarity balance
Passive membrane permeability assays
Agrochemical fungicide discovery intermediate
3-Trifluoromethylpyrazole pharmacophore
Antifungal activity screening
Controlled hydrolysis-amide coupling workflow
Reactive ethyl ester handle
Hydrolysis and coupling efficiency
Systematic SAR exploration
3-CF₃ vs H vs 5-CF₃ scaffold comparison
Binding affinity and metabolic stability assays
Quote Request

Request a Quote for ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.